9-Fluorenone-D8

Overview

Description

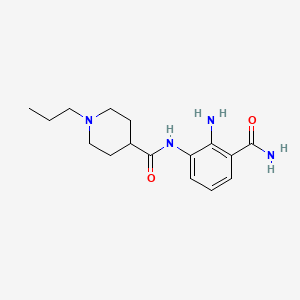

9-Fluorenone-D8: is a deuterated derivative of 9-fluorenone, a compound with the molecular formula C13D8O. It is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Mechanism of Action

Target of Action

9-Fluorenone-D8 is a deuterium-labeled version of 9-Fluorenone . 9-Fluorenone is a polycyclic aromatic ketone that has been widely investigated due to its wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, and its applications in solar cells, fuel cells, and materials science

Mode of Action

It’s known that 9-fluorenone, the non-deuterated version, has photosensitizing properties and the ability to undergo electrochemical polymerization . This suggests that this compound may interact with its targets in a similar manner, although the presence of deuterium could potentially alter these interactions.

Biochemical Pathways

Research on the degradation of fluorene, a related compound, by certain bacterial strains has identified several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates suggest that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

9-fluorenone, the non-deuterated version, is known to have potentially toxic effects . It’s possible that this compound may have similar effects, although the presence of deuterium could potentially alter these effects.

Action Environment

It’s known that this compound is stable under ambient conditions . This suggests that this compound may also be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 9-Fluorenone-D8 are not fully understood. It is known that the compound interacts with various enzymes and proteins. For instance, in the degradation of fluorene, a similar compound, enzymes such as DbfA and FlnB have been found to interact with the compound . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The cellular effects of this compound are largely unknown. Related compounds such as fluorene have been studied extensively. For example, Pseudomonas sp. strain SMT-1 has been found to degrade fluorene, producing intermediates such as 9-fluorenone . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

Studies on related compounds suggest that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is solid at room temperature and should be stored at -20° C . This suggests that the compound is stable and does not degrade rapidly under normal conditions.

Metabolic Pathways

Studies on related compounds suggest that the compound may be involved in the degradation of fluorene . This process involves several enzymes and cofactors, suggesting that this compound may interact with similar molecules.

Subcellular Localization

It is known that the compound is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Fluorenone-D8 can be synthesized through the catalytic oxidation of fluorene using an oxygen-containing gas as the oxidizing agent. The reaction typically involves the use of a base as a catalyst and a quaternary ammonium salt as a phase transfer agent. The reaction is carried out at temperatures ranging from 70-83°C .

Industrial Production Methods: In industrial settings, 9-fluorenone is produced by catalytic oxidative cracking of suitable aromatic compounds. The process involves using industrial fluorene as the raw material, with an organic solvent containing an aromatic ring and water as solvents. The reaction is catalyzed by an alkali and facilitated by a crown ether as a phase transfer agent .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenone-D8 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluorenone derivatives.

Reduction: Reduction reactions can convert it back to fluorene.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and other oxygen-containing gases.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are commonly employed.

Major Products Formed:

Oxidation: Fluorenone derivatives.

Reduction: Fluorene.

Substitution: Various substituted fluorenones depending on the electrophile used.

Scientific Research Applications

9-Fluorenone-D8 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a standard in NMR spectroscopy for studying molecular structures and dynamics.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It is used in drug development and pharmacokinetic studies to trace metabolic pathways.

Industry: It is employed in the synthesis of advanced materials and as a precursor in the production of dyes and pigments

Comparison with Similar Compounds

Fluorene: The parent compound of 9-fluorenone-D8, used in similar applications but lacks the deuterium labeling.

9,10-Anthraquinone: Another aromatic ketone with similar chemical properties but different applications in dye and pigment production.

9-Dicyanomethylenefluorene: A derivative with enhanced electron-accepting properties, used in organic electronics

Uniqueness of this compound: The deuterium labeling in this compound makes it particularly valuable in NMR spectroscopy and other analytical techniques, providing detailed insights into molecular structures and interactions that are not possible with non-deuterated compounds .

Properties

IUPAC Name |

1,2,3,4,5,6,7,8-octadeuteriofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQWCDOCJODRMT-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894068 | |

| Record name | 9-fluorenone-D8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of using 9-Fluorenone-D8 in this research?

A1: this compound, the deuterated analog of 9-Fluorenone, plays a crucial role in elucidating the vibrational modes of the molecule. By substituting hydrogen atoms with deuterium, which has a significantly different mass, the vibrational frequencies are altered. These isotopic shifts observed in the infrared and Raman spectra provide valuable information for assigning specific vibrational modes to particular molecular motions within the 9-Fluorenone molecule [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

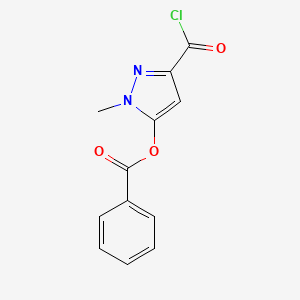

![4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B590761.png)

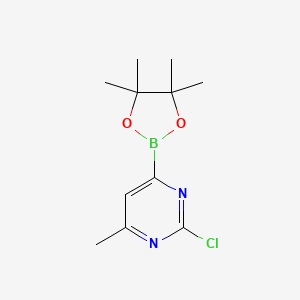

![Isoxazolo[5',4':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B590764.png)